molecular formula C30H44O4 B097029 Terbuficin CAS No. 15534-92-6

Terbuficin

Cat. No. B097029
CAS RN: 15534-92-6
M. Wt: 468.7 g/mol
InChI Key: YKROJXPZFTZLDK-UHFFFAOYSA-N
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Patent
US04007282

Procedure details

103 g of 2,6-di-tert.-butyl-phenol (0.5 mol) and 21 g of glyoxylic acid (0.25 mol) of (CHO.COOH) . 1/2 H2O) were dissolved in 300 ml of carbon tetrachloride and stirred at 50° C for about 40 hours. During the first 6 hours, a weak hydrogen chloride stream was passed through the solution, later saturation was completed from time to time by feeding in hydrogen chloride. After condensation was complete, the solvent was eliminated. The product obtained in a pasty form was dissolved and precipitated several times from hexane. The crystallized compound having a faint yellowish tinge melted at 211° C.
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:6]=1[OH:15])([CH3:4])([CH3:3])[CH3:2].[C:16]([OH:20])(=[O:19])[CH:17]=O.[OH2:21]>C(Cl)(Cl)(Cl)Cl.Cl>[OH:15][C:6]1[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:10][C:9]([CH:17]([C:9]2[CH:10]=[C:5]([C:1]([CH3:3])([CH3:2])[CH3:4])[C:6]([OH:21])=[C:7]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=2)[C:16]([OH:20])=[O:19])=[CH:8][C:7]=1[C:11]([CH3:14])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
103 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
Step Two
Name
Quantity
21 g
Type
reactant
Smiles
C(C=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C for about 40 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During the first 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
After condensation
CUSTOM
Type
CUSTOM
Details
The product obtained in a pasty form
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CUSTOM
Type
CUSTOM
Details
precipitated several times from hexane

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
Smiles
OC1=C(C=C(C=C1C(C)(C)C)C(C(=O)O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.